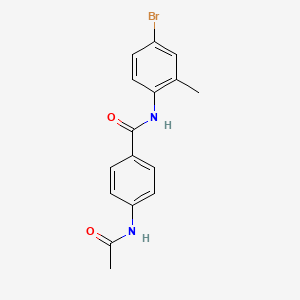
4-(ACETYLAMINO)-N~1~-(4-BROMO-2-METHYLPHENYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(ACETYLAMINO)-N~1~-(4-BROMO-2-METHYLPHENYL)BENZAMIDE is an organic compound with the molecular formula C15H14BrN2O2 It is a derivative of benzamide, featuring both acetylamino and bromo substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ACETYLAMINO)-N~1~-(4-BROMO-2-METHYLPHENYL)BENZAMIDE typically involves the following steps:
Acetylation: The starting material, 4-bromo-2-methylaniline, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to form 4-bromo-2-methylacetanilide.
Coupling Reaction: The acetanilide derivative is then coupled with 4-aminobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(ACETYLAMINO)-N~1~-(4-BROMO-2-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Substitution: 4-(ACETYLAMINO)-N~1~-(4-METHOXY-2-METHYLPHENYL)BENZAMIDE.
Reduction: 4-(AMINO)-N~1~-(4-BROMO-2-METHYLPHENYL)BENZAMIDE.
Oxidation: 4-(ACETYLAMINO)-N~1~-(4-BROMO-2-METHYLPHENYL)BENZOIC ACID.
Aplicaciones Científicas De Investigación
4-(ACETYLAMINO)-N~1~-(4-BROMO-2-METHYLPHENYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 4-(ACETYLAMINO)-N~1~-(4-BROMO-2-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(ACETYLAMINO)-N~1~-(4-CHLORO-2-METHYLPHENYL)BENZAMIDE
- 4-(ACETYLAMINO)-N~1~-(4-FLUORO-2-METHYLPHENYL)BENZAMIDE
- 4-(ACETYLAMINO)-N~1~-(4-IODO-2-METHYLPHENYL)BENZAMIDE
Uniqueness
4-(ACETYLAMINO)-N~1~-(4-BROMO-2-METHYLPHENYL)BENZAMIDE is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding, potentially leading to distinct biological activities and material properties compared to its chloro, fluoro, and iodo analogs.
Propiedades
IUPAC Name |
4-acetamido-N-(4-bromo-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-9-13(17)5-8-15(10)19-16(21)12-3-6-14(7-4-12)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINHGYVEHLAFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














